hemoglobin F Xingjiang
Description
Overview of Fetal Hemoglobin (HbF) and Globin Chain Structure
Fetal hemoglobin (HbF) is a tetrameric protein composed of two alpha (α) globin chains and two gamma (γ) globin chains (α2γ2). wikipedia.orgkarger.com This structure is distinct from the predominant adult hemoglobin (HbA), which consists of two alpha and two beta (β) chains (α2β2). wikipedia.org The gamma-globin chains are encoded by two nearly identical genes, HBG2 and HBG1, on chromosome 11. nih.govdoctorabad.com These genes produce Gγ and Aγ chains, respectively, which differ by a single amino acid at position 136 (glycine in Gγ and alanine (B10760859) in Aγ). nih.govashpublications.org
HbF is the main oxygen transport protein during the last seven months of fetal development and in the newborn until about six months of age. wikipedia.org It has a higher affinity for oxygen than adult hemoglobin, which is crucial for facilitating oxygen transfer from the mother's bloodstream to the developing fetus across the placenta. wikipedia.org After birth, there is a gradual switch from gamma-globin to beta-globin chain production, and by one year of age, HbF levels typically decrease to less than 1% of the total hemoglobin. wikipedia.org
Global Landscape of Hemoglobinopathies and Inherited Hemoglobin Variants
Hemoglobinopathies are the most common monogenic diseases worldwide, with a significant global health burden. nih.gov It is estimated that over 330,000 infants are born with a serious hemoglobin disorder annually. who.intnih.gov These disorders are broadly classified into two groups: thalassemias, which involve reduced synthesis of one or more globin chains, and structural hemoglobin variants, which result from alterations in the amino acid sequence of a globin chain. www.gov.uk
The global distribution of hemoglobinopathies is not uniform, with higher frequencies observed in tropical and subtropical regions, a pattern attributed to the protective effect of certain hemoglobin variants against malaria. nih.govbohrium.com Population migrations have led to the worldwide presence of these genetic conditions. nih.gov Over 1,000 hemoglobin variants have been identified, most of which are clinically insignificant. www.gov.uk However, some can cause significant clinical conditions, especially when inherited in combination with other variants or thalassemias. www.gov.uk
Historical Context of Hemoglobin F Xinjiang Discovery and Initial Characterization
Hemoglobin F Xinjiang was first identified in a newborn baby of Han nationality in Urumqi, Xinjiang, People's Republic of China. nih.govtandfonline.com The discovery was made during a cord blood testing program aimed at screening for hemoglobin abnormalities. tandfonline.com Initial characterization through electrophoretic analysis at pH 8.6 showed that this variant moved slower than Hemoglobin D. nih.gov Structural analyses of the variant identified a specific amino acid substitution in the Aγ-globin chain. nih.gov A subsequent heat stability test revealed that Hemoglobin F Xinjiang is an unstable variant. nih.gov A second observation of this variant was later identified using reversed-phase high-performance liquid chromatography (HPLC). nih.gov
Nomenclature and Classification of Hemoglobin F Xinjiang
Hemoglobin F Xinjiang is systematically designated as AγT25(B7)Gly→Arg . nih.gov This nomenclature indicates that in the Aγ-globin chain, at position 25 (which is also the 7th position in the B helix, denoted as B7), the amino acid Glycine (B1666218) (Gly) has been replaced by Arginine (Arg). nih.gov It is also referred to by several synonyms, including Hb F-Xinjiang and hemoglobin F Xingjiang . nih.govnih.gov
| Nomenclature | Description |
| Systematic Name | AγT25(B7)Gly→Arg |
| Common Name | Hemoglobin F Xinjiang |
| Synonyms | Hb F-Xinjiang, this compound |
Hemoglobin F Xinjiang is one of several fetal hemoglobin variants discovered in the Xinjiang region of China. Other notable variants from this area include Hemoglobin F-Xin-Su and Hemoglobin F Urumchi.
Hemoglobin F-Xin-Su (AγT73(E17)Asp→His) : This variant was discovered in the cord blood of an infant of Han nationality from Jiangsu. tandfonline.comnih.govtandfonline.com It is characterized by an Aspartic acid to Histidine substitution at position 73 of the Aγ-globin chain. tandfonline.comnih.gov Interestingly, the infant with Hb F-Xin-Su also had an AγT-chain, indicating the presence of two different abnormal γ-chains. tandfonline.comnih.gov
Hemoglobin F Urumchi (GγI22(B4)Asp→Gly) : This variant was found in a newborn of Uygur parentage in Urumqi. psu.edunih.govtandfonline.com It involves a substitution of Aspartic acid with Glycine at position 22 of the Gγ-globin chain. nih.govtandfonline.com
These discoveries highlight the genetic diversity of hemoglobin variants within specific geographic populations.
| Variant Name | Systematic Designation | Amino Acid Substitution | Globin Chain | Discovery Population |
| Hemoglobin F Xinjiang | AγT25(B7)Gly→Arg | Glycine → Arginine at position 25 | Aγ | Han |
| Hemoglobin F-Xin-Su | AγT73(E17)Asp→His | Aspartic acid → Histidine at position 73 | Aγ | Han |
| Hemoglobin F Urumchi | GγI22(B4)Asp→Gly | Aspartic acid → Glycine at position 22 | Gγ | Uygur |
Properties
CAS No. |
107874-06-6 |
|---|---|
Molecular Formula |
C25H27N5O4 |
Synonyms |
hemoglobin F Xingjiang |
Origin of Product |
United States |
Molecular Genetics and Biosynthesis of Hemoglobin F Xinjiang
Genetic Loci and Gene Structure
The production of any hemoglobin molecule, including its variants, is a coordinated process involving multiple genes located on different chromosomes. mdpi.com The synthesis of Hemoglobin F (HbF), a tetramer of two alpha (α) and two gamma (γ) chains (α2γ2), relies on the expression of genes from two distinct clusters. ashpublications.orgwikipedia.org
Gamma Globin Gene Loci (HBG1, HBG2) and Proximal Regulatory Elements
The gamma (γ)-globin chains are encoded by two nearly identical genes, HBG2 and HBG1 , located on the short arm of chromosome 11 within the β-globin gene cluster. mdpi.comebm-journal.orgbjmu.edu.cn These genes are arranged sequentially (5'-HBG2-HBG1-3') and are expressed during fetal development to produce the γ-chains of fetal hemoglobin (HbF). ebm-journal.orgfrontiersin.org HBG2 encodes for G-gamma (Gγ) globin, while HBG1 encodes for A-gamma (Aγ) globin; these two proteins differ by a single amino acid at position 136 (glycine in Gγ, alanine (B10760859) in Aγ). mayocliniclabs.com
The expression of these genes is controlled by several cis-regulatory elements. researchgate.net Key among these is the Locus Control Region (LCR), located far upstream of the globin genes, which is essential for the high-level expression of the β-like globin genes. ebm-journal.orgehaweb.org The LCR physically interacts with the promoters of the individual globin genes through a DNA looping mechanism to activate their transcription at specific developmental stages. ebm-journal.orgfrontiersin.org
The proximal regulatory elements for each gamma globin gene include its promoter, which contains specific binding sites for transcription factors. researchgate.net These promoters have common elements like a TATA box and two CCAAT boxes (proximal and distal). researchgate.netresearchgate.net These sites are crucial for binding transcription factors that initiate gene expression. researchgate.netbohrium.com
Table 1: Genes of the Human β-Globin Locus on Chromosome 11 This interactive table summarizes the functional genes within the β-globin cluster, listed in their order of expression during development.
| Gene Name | Encoded Globin Chain | Developmental Stage |
|---|---|---|
| HBE1 | Epsilon (ε) | Embryonic |
| HBG2 | G-gamma (Gγ) | Fetal |
| HBG1 | A-gamma (Aγ) | Fetal |
| HBD | Delta (δ) | Adult |
| HBB | Beta (β) | Adult |
Data sourced from references mdpi.comebm-journal.orgbjmu.edu.cn.
Relationship to Alpha Globin Gene Loci
The formation of a functional hemoglobin tetramer requires the production of alpha-globin chains. southcarolinablues.com The α-globin genes, HBA1 and HBA2 , are located in a separate cluster on chromosome 16. mdpi.comwikipedia.orgehaweb.org The synthesis of α-globin and non-α-globin (like γ-globin) chains is tightly regulated to maintain an almost exact 1:1 ratio, which is critical for the formation of stable hemoglobin molecules and normal red blood cell function. southcarolinablues.com Therefore, the biosynthesis of HbF Xinjiang (an α2γ2 tetramer) is dependent on the expression of both the α-globin genes on chromosome 16 and the variant γ-globin gene on chromosome 11.
Specific Genetic Mutations and Allelic Variations Associated with Hemoglobin F Xinjiang
Hemoglobin F Xinjiang is classified as an abnormal fetal hemoglobin variant. nih.gov Its unique properties stem from a specific point mutation in one of the gamma-globin genes.
Elucidation of the Glycine (B1666218) to Arginine Substitution at Gamma 25 (B7)
Structural analysis has identified Hemoglobin F Xinjiang as having a substitution in the Aγ-globin chain (HBG1). nih.govnih.gov The mutation involves the replacement of the amino acid glycine (Gly) with arginine (Arg) at the 25th position of the gamma chain. nih.gov This position corresponds to the B7 helix in the globin protein's secondary structure. nih.gov
The underlying genetic change is a single nucleotide substitution in the DNA sequence of the HBG1 gene. Specifically, the codon GGC , which codes for glycine, is mutated to CGC , which codes for arginine. researchgate.nethaematologica.org This type of mutation is a missense mutation, where a change in one DNA base pair results in the substitution of one amino acid for another in the resulting protein.
Table 2: Genetic and Protein Alteration in Hemoglobin F Xinjiang This interactive table details the specific mutation responsible for the Hemoglobin F Xinjiang variant.
| Feature | Description |
|---|---|
| Affected Gene | HBG1 (A-gamma globin) |
| Protein Position | 25 (B7 Helix) |
| Original Amino Acid | Glycine (Gly) |
| Substituted Amino Acid | Arginine (Arg) |
| Codon Change | GGC → CGC |
Data sourced from references nih.govnih.govresearchgate.nethaematologica.org.
Regulation of Gamma Globin Gene Expression
The expression of gamma-globin genes is tightly regulated in a developmental manner, a process known as hemoglobin switching. ashpublications.orgnih.gov Normally, γ-globin synthesis is high during fetal life and is progressively silenced after birth, concurrent with the activation of the adult β-globin gene. nih.govnih.gov By the time an infant is about 6 to 12 months old, HbF levels typically drop to less than 1% of total hemoglobin. ebm-journal.orgnih.gov
This switching mechanism is orchestrated by a complex network of transcription factors. A key repressor of γ-globin expression in adults is the protein BCL11A (B-cell lymphoma/leukemia 11A). ashpublications.orgresearchgate.netchop.edu BCL11A binds to a specific sequence in the promoter region of the gamma-globin genes, acting as a silencer to turn off their expression after birth. nih.govmjhid.org Other factors, such as KLF1, also play a role by activating BCL11A and directly activating the β-globin promoter, thus facilitating the switch. ashpublications.orgehaweb.orgresearchgate.net
Naturally occurring mutations in the γ-globin gene promoters that disrupt the binding sites for these repressor proteins can lead to a condition known as Hereditary Persistence of Fetal Hemoglobin (HPFH), where HbF continues to be produced at elevated levels into adulthood. ashpublications.orgnih.govsynnovis.co.uk The regulation of HbF Xinjiang expression follows this general pathway, being subject to the developmental silencing that affects all fetal hemoglobin.
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The expression of γ-globin genes, which encode the γ-chains of fetal hemoglobin, is a highly regulated process involving both transcriptional and post-transcriptional mechanisms. While specific studies on the transcriptional and post-transcriptional regulation of Hemoglobin F Xinjiang are not available, the general principles governing fetal hemoglobin expression provide a framework for understanding its biosynthesis.
Transcriptional Regulation: The transcription of γ-globin genes is controlled by a complex interplay of cis-acting DNA elements and trans-acting protein factors. The β-globin locus on chromosome 11 contains the γ-globin genes (HBG2 and HBG1) and is regulated by a powerful enhancer element known as the Locus Control Region (LCR). sci-hub.senih.govencyclopedia.pub The LCR physically interacts with the promoters of the globin genes to direct their expression in a developmental stage-specific manner. sci-hub.seencyclopedia.pub In the fetal stage, the LCR preferentially interacts with the γ-globin gene promoters, leading to high levels of HbF production. sci-hub.senih.gov
Several transcription factors are pivotal in this process. GATA1 is a master regulator of erythropoiesis and, along with its cofactor FOG1, is essential for γ-globin gene expression. frontiersin.orgresearchgate.net Other factors like NF-Y also play a role in activating γ-globin transcription. nih.govbohrium.com Conversely, a number of repressor proteins work to silence γ-globin expression in adults. frontiersin.orgplos.org
Post-Transcriptional Regulation: Following transcription, the stability and translational efficiency of γ-globin mRNA are also regulated. RNA-binding proteins can influence the fate of the mRNA transcript. For instance, the RNA-binding protein PUM1 has been identified as a post-transcriptional repressor of γ-globin by binding to its mRNA and reducing its stability and translation. nih.govresearchgate.net Another protein, IGF2BP1, has been shown to directly bind to and support the translation of γ-globin mRNA. ashpublications.org MicroRNAs (miRNAs) are also implicated in the post-transcriptional regulation of transcription factors involved in γ-globin gene expression. mdpi.com
Role of Quantitative Trait Loci (QTLs) and Single Nucleotide Polymorphisms (SNPs) in HbF Modulation (e.g., BCL11A, HBS1L-MYB, LRF)
Genetic variation outside of the β-globin locus itself significantly influences the level of fetal hemoglobin in adults. Genome-wide association studies (GWAS) have identified several key quantitative trait loci (QTLs) that harbor single nucleotide polymorphisms (SNPs) associated with HbF levels. nih.govashpublications.orgoup.com
BCL11A : Located on chromosome 2p16, BCL11A is a major transcriptional repressor of γ-globin. mdpi.comnih.govresearchgate.net SNPs within an erythroid-specific enhancer element in the second intron of the BCL11A gene are strongly associated with HbF levels. oup.comnih.govimrpress.com Alleles associated with higher HbF levels lead to reduced BCL11A expression in erythroid cells, which in turn de-represses γ-globin synthesis. oup.comoup.com BCL11A exerts its repressive effect by binding to specific DNA motifs in the β-globin locus and recruiting a co-repressor complex that includes the NuRD complex. nih.govresearchgate.netmdpi.com
HBS1L-MYB : This intergenic region on chromosome 6q23 is another major QTL for HbF levels. nih.govoup.comresearchgate.net SNPs in this region are thought to modulate the expression of the nearby proto-oncogene MYB, which is involved in controlling the kinetics of erythroid differentiation. oup.commdpi.com Altered MYB expression may lead to an acceleration of erythropoiesis, resulting in the production of more red blood cells that retain a fetal-like hemoglobin expression pattern. oup.com
LRF (Leukemia/lymphoma-Related Factor) : Also known as ZBTB7A, LRF is another transcriptional repressor that has been shown to silence γ-globin expression. researchgate.netmdpi.com LRF works in concert with BCL11A to ensure the silencing of the γ-globin genes in adult erythroid cells. htct.com.br
The interplay of these QTLs accounts for a significant portion of the variation in HbF levels among individuals. ashpublications.orgimrpress.com
Table 1: Key Quantitative Trait Loci (QTLs) and their Role in Fetal Hemoglobin Modulation
| QTL | Location | Associated Gene(s) | Mechanism of Action |
|---|---|---|---|
| BCL11A | 2p16 | BCL11A | Transcriptional repressor of γ-globin. SNPs in an erythroid enhancer affect its expression. mdpi.comnih.govresearchgate.net |
| HBS1L-MYB | 6q23 | HBS1L, MYB | Modulates MYB expression, affecting erythroid differentiation kinetics. oup.commdpi.comresearchgate.net |
Molecular Pathways Influencing Fetal-to-Adult Hemoglobin Switching
The switch from fetal (γ-globin) to adult (β-globin) hemoglobin synthesis is a complex developmental process involving multiple molecular pathways. sci-hub.seashpublications.org This switch is not a simple on/off mechanism but rather a finely tuned balance between activating and repressive signals.
The core of this switch lies in the competition between the γ-globin and β-globin genes for interaction with the LCR. sci-hub.senih.gov In fetal life, the chromatin environment favors the interaction of the LCR with the γ-globin promoters. mdpi.com Around the time of birth, a number of changes occur that shift this interaction towards the β-globin promoter.
Key players in this process are the transcriptional repressors BCL11A and LRF. frontiersin.orgmdpi.com As their expression increases during the switch, they bind to the β-globin locus and facilitate the silencing of the γ-globin genes. nih.govmsu.ru BCL11A is thought to mediate long-range interactions between the LCR and the β-globin gene, effectively looping out the γ-globin genes and preventing their transcription. nih.gov
Epigenetic modifications also play a crucial role in hemoglobin switching. mdpi.comnih.govnih.gov These modifications, which include DNA methylation and histone modifications, alter the chromatin structure, making certain genes more or less accessible to the transcriptional machinery. encyclopedia.pubmdpi.com Generally, active gene promoters are associated with histone acetylation and specific patterns of histone methylation, while silenced promoters are often marked by DNA methylation. mdpi.comnih.gov The γ-globin gene promoters are hypomethylated in fetal erythroblasts and become hypermethylated in adult erythroblasts, correlating with their silencing. nih.gov
Investigational Approaches to Modulating Gamma Globin Expression (e.g., NRF2 activation)
The reactivation of fetal hemoglobin expression is a major therapeutic goal for hemoglobinopathies like sickle cell disease and β-thalassemia. Several investigational approaches are being explored to modulate γ-globin expression.
One promising pathway involves the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). NRF2 is a master regulator of the cellular antioxidant response and has been shown to activate γ-globin gene expression. researchgate.netfrontiersin.orgfrontiersin.org Activation of NRF2 can be achieved with various small molecules. researchgate.netmdpi.com NRF2 is believed to bind to antioxidant response elements (AREs) in the γ-globin gene promoter and the LCR, leading to changes in chromatin structure that favor gene transcription. mdpi.comashpublications.org Studies have shown that NRF2 activation can induce γ-globin expression at both the mRNA and protein levels in human erythroid progenitors. researchgate.netfrontiersin.orgmdpi.com
Table 2: Investigational Approaches for Modulating Gamma Globin Expression
| Approach | Target | Mechanism |
|---|
Gene Expression Profiling in the Presence of Hemoglobin F Xinjiang
Specific gene expression profiling studies on individuals with Hemoglobin F Xinjiang have not been reported in the available literature. However, gene expression studies in the broader context of conditions with elevated fetal hemoglobin can provide insights into the cellular environment where γ-globin is expressed.
Microarray and RNA-sequencing studies on erythroid progenitors from individuals with high and low HbF levels have been conducted to identify genes and pathways that regulate γ-globin expression. ashpublications.orgplos.orgnih.gov These studies aim to uncover novel genetic factors and regulatory networks that control the level of fetal hemoglobin. nih.gov Such analyses have the potential to identify new therapeutic targets for inducing HbF.
In the context of hemoglobinopathies like sickle cell disease, where HbF levels can be elevated, gene expression profiles of blood mononuclear cells have been shown to reflect the underlying oxidant, hemolytic, and inflammatory stress. ashpublications.org While not directly related to the regulation of HbF, these profiles characterize the systemic effects of the primary disease, which can be ameliorated by higher HbF levels.
Structural and Functional Characterization of Hemoglobin F Xinjiang
Primary Structure Analysis
The initial characterization of Hemoglobin F Xinjiang involved a detailed analysis of its primary structure to identify the precise location and nature of the amino acid alteration.
Amino Acid Sequencing and Peptide Mapping
The investigation into the primary structure of Hemoglobin F Xinjiang utilized established biochemical techniques. The globin chains were separated, and the variant γ-globin chain was isolated for further analysis. Tryptic digestion, a common method for protein analysis, was employed to cleave the γ-globin chain into smaller peptide fragments at specific amino acid residues (lysine or arginine).
These resulting peptides were then separated and analyzed using a technique known as peptide mapping, often referred to as "fingerprinting." This method involves a two-dimensional separation of the peptides, creating a unique pattern or "map." By comparing the peptide map of the variant γ-globin chain with that of a normal γ-globin chain, researchers can identify any peptides that have shifted in position. A change in the position of a peptide on the map indicates an alteration in its amino acid sequence, such as a substitution. In the case of Hemoglobin F Xinjiang, this comparative analysis revealed an altered tryptic peptide, pinpointing the region of the mutation.
Subsequent amino acid sequencing of the isolated aberrant peptide was performed to determine the exact sequence of amino acids. This step is crucial for definitively identifying the nature and position of the substitution.
Confirmation of Specific Amino Acid Substitutions
Structural analyses confirmed a specific amino acid substitution in the Aγ-globin chain of Hemoglobin F Xinjiang. The substitution was identified as Aγ25(B7)Gly→Arg. This notation indicates that at the 25th position of the Aγ-globin chain, the amino acid glycine (B1666218) (Gly) is replaced by arginine (Arg). This position is also designated as B7, which refers to its location in the B-helix of the globin protein. This substitution introduces a significant change in the physicochemical properties at this position, as glycine is a small, nonpolar amino acid, while arginine is a larger, positively charged amino acid.
| Hemoglobin Variant | Globin Chain | Position | Helical Position | Original Amino Acid | Substituted Amino Acid |
|---|---|---|---|---|---|
| Hemoglobin F Xinjiang | Aγ | 25 | B7 | Glycine (Gly) | Arginine (Arg) |
Secondary and Tertiary Structure Analysis
Computational Modeling and Prediction of Conformational Changes
While specific computational modeling studies for Hemoglobin F Xinjiang are not extensively available, the structural implications of a glycine-to-arginine substitution can be predicted based on the properties of these amino acids. Glycine, with its single hydrogen atom as a side chain, provides a high degree of conformational flexibility to the polypeptide backbone. Its presence in a helical region like the B-helix can accommodate a tight packing of the protein structure.
Insights from Comparative Structural Biology of Hemoglobin Variants
Insights into the potential structural consequences of the Gly25Arg substitution can be drawn from comparative studies of other hemoglobin variants. The B-helix is an integral part of the globin fold, and substitutions within this region can have varied effects on hemoglobin stability and function.
The replacement of a small, flexible residue like glycine with a large, charged residue like arginine is a non-conservative substitution. In other proteins, such substitutions have been shown to impact protein stability. The introduction of a positive charge could disrupt existing hydrophobic interactions or create new, potentially destabilizing, electrostatic repulsions. Conversely, the arginine side chain could also form new salt bridges if a suitably located negatively charged residue is nearby, which might confer some stabilizing effect. The observed instability of Hemoglobin F Xinjiang suggests that the disruptive effects of this substitution likely outweigh any potential new stabilizing interactions.
Quaternary Structure and Subunit Assembly
The quaternary structure of hemoglobin, which involves the assembly of four globin subunits (two α and two γ chains in the case of fetal hemoglobin) into a functional tetramer, is critical for its cooperative oxygen-binding properties. Amino acid substitutions can influence the stability and assembly of this tetramer.
The formation of the hemoglobin tetramer relies on specific interactions at the subunit interfaces. The substitution of a neutral glycine with a positively charged arginine introduces a change in the surface charge of the γ-globin subunit. This alteration could potentially affect the electrostatic interactions that are important for the proper assembly of the α and γ subunits into dimers and the subsequent formation of the α2γ2 tetramer.
Assembly of Alpha and Gamma Globin Chains
Normal fetal hemoglobin (HbF) is a tetrameric protein composed of two alpha (α) globin chains and two gamma (γ) globin chains (α2γ2). The assembly of these chains is a complex process that is crucial for the formation of a stable and functional hemoglobin molecule. Research suggests that the assembly of gamma chains with alpha chains may occur while the gamma-globin chains are still being synthesized on polyribosomes. This co-translational assembly is thought to be a mechanism to ensure the correct folding and pairing of the subunits.
Studies comparing the assembly of HbF with that of adult hemoglobin (HbA), which is composed of two alpha and two beta (β) chains, have shown that the formation of HbF in vitro is significantly slower. This difference is attributed to the stability of the gamma-chain dimers (γ2), which dissociate into monomers more slowly than beta-chain dimers. The dissociation into monomers is a rate-limiting step for the assembly with alpha chains. These findings indicate that the specific amino acid sequences of the globin chains play a critical role in the kinetics and efficiency of hemoglobin tetramer formation.
Impact of Glycine to Arginine Substitution on Tetramer Formation
Hemoglobin F Xinjiang is defined by a substitution of the amino acid Glycine with Arginine at the 25th position of the A-gamma globin chain (AγT25(B7)Gly→Arg). This specific substitution has a significant impact on the structure and stability of the resulting hemoglobin tetramer.
Glycine is the smallest amino acid, with a single hydrogen atom as its side chain, providing conformational flexibility to the polypeptide backbone. In contrast, Arginine is a larger amino acid with a positively charged guanidinium (B1211019) group as its side chain. The replacement of the small, neutral Glycine with the bulky, charged Arginine at position B7 of the gamma chain introduces significant structural perturbations. This substitution can lead to steric hindrance and the disruption of local secondary structure. Such alterations can interfere with the normal folding of the gamma-globin chain and its subsequent interaction with the alpha-globin chains, thereby compromising the stability of the final tetramer. The introduction of a positive charge may also disrupt electrostatic interactions that are important for maintaining the correct quaternary structure.
| Feature | Glycine (Original) | Arginine (Substitution) | Implication for Tetramer Formation |
| Size | Small | Large | Potential for steric clashes, disrupting protein folding. |
| Charge | Neutral | Positively Charged | May alter electrostatic interactions necessary for subunit binding. |
| Flexibility | High | Lower | Reduced flexibility in the polypeptide chain, affecting protein conformation. |
Functional Implications of Structural Alterations
The structural changes resulting from the Glycine to Arginine substitution in Hemoglobin F Xinjiang lead to distinct functional characteristics.
Electrophoretic Mobility Characteristics (e.g., "slow-moving" phenotype)
Hemoglobin electrophoresis is a technique used to separate different types of hemoglobin based on their net electrical charge. wikipedia.org At an alkaline pH, proteins with a more negative charge will migrate faster towards the positive electrode. The substitution of the neutral amino acid Glycine with the positively charged Arginine in each of the two gamma chains of Hemoglobin F Xinjiang results in a net increase in the positive charge of the molecule. This increased positive charge causes the hemoglobin variant to move more slowly towards the positive electrode in an alkaline electrophoresis system compared to normal fetal hemoglobin. This characteristic is described as a "slow-moving" phenotype. mlsascp.comnih.gov Reports indicate that at pH 8.6, the electrophoretic mobility of Hemoglobin F Xinjiang is slower than that of Hemoglobin D. mlsascp.comnih.gov One source specifies that it migrates to a position between Hemoglobin S and Hemoglobin C at alkaline pH. psu.edu
| Hemoglobin Variant | Amino Acid Change | Net Charge Change | Electrophoretic Mobility (Alkaline pH) |
| Normal Fetal Hemoglobin (HbF) | - | - | Normal |
| Hemoglobin F Xinjiang | Glycine → Arginine (in γ chain) | Increase in positive charge | Slow-moving mlsascp.comnih.gov |
Stability Profiles (e.g., "unstable" characteristic)
Hemoglobin F Xinjiang has been identified as an unstable hemoglobin variant. mlsascp.comnih.gov The stability of the hemoglobin molecule is dependent on the intricate network of interactions between its amino acid residues. The substitution of Glycine with Arginine at position Aγ25(B7) disrupts the normal structure of the gamma-globin chain, leading to a less stable tetramer. A heat stability test has confirmed that this variant is unstable. mlsascp.comphysiology.org This instability can lead to the denaturation and precipitation of the hemoglobin molecule within the red blood cell.
| Characteristic | Description |
| Amino Acid Substitution | AγT25(B7)Gly→Arg mlsascp.comnih.gov |
| Stability Test Result | Unstable upon heat stability testing mlsascp.comphysiology.org |
Oxygen Binding Affinity and Cooperativity (Theoretical Aspects)
There is a lack of specific experimental data on the oxygen-binding properties of Hemoglobin F Xinjiang. However, the structural alterations are likely to have theoretical implications for its oxygen affinity and cooperativity. The cooperative binding of oxygen to hemoglobin is a result of conformational changes in the quaternary structure of the molecule as each oxygen molecule binds. This allosteric regulation is essential for efficient oxygen transport and delivery.
Methodologies for Research and Analysis of Hemoglobin F Xinjiang
Spectroscopic and Chromatographic Techniques
Initial identification of hemoglobin variants often begins with techniques that separate different hemoglobin types based on their physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Variant Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hemoglobin variants, offering high resolution, precision, and quantification. nih.govubitweb.de Cation-exchange HPLC is particularly effective for separating and quantifying Hb F and other variants. nih.govubitweb.de The method utilizes a column with a negatively charged stationary phase (the cation exchanger). A buffer with a specific pH and ionic strength is pumped through the column. When a hemolysate sample is injected, the positively charged hemoglobin molecules bind to the column.
An elution gradient, typically of increasing ionic strength or pH, is then applied. Different hemoglobin variants, having distinct net positive charges due to their unique amino acid sequences, will elute at characteristic times, known as retention times. For instance, Hb F Xinjiang was successfully identified using reversed-phase HPLC, a technique that separates proteins based on differences in hydrophobicity. nih.gov This allows for both the qualitative identification of the variant and its quantitative measurement as a percentage of total hemoglobin. researchgate.netunifi.it
Interactive Data Table: Typical HPLC Parameters for Hemoglobin Variant Analysis
Electrophoresis (e.g., Cellulose (B213188) Acetate (B1210297), Isoelectric Focusing)
Electrophoresis separates hemoglobin variants based on their net electrical charge at a specific pH. nih.govunr.edu
Cellulose Acetate Electrophoresis: This technique is performed at an alkaline pH (typically 8.4-8.6). nih.gov Hemoglobin, which is negatively charged at this pH, migrates from the point of application (cathode) towards the positive electrode (anode). The rate of migration is dependent on the net negative charge. Hb F Xinjiang was initially identified using this method, where it was described as a "slow-moving" variant, with an electrophoretic mobility slower than that of Hb D. nih.gov
Isoelectric Focusing (IEF): IEF provides higher resolution by separating proteins based on their isoelectric point (pI)—the pH at which a protein has no net charge. unr.edu The separation occurs on a gel medium containing a stable pH gradient. When an electric field is applied, each hemoglobin variant migrates to the position in the pH gradient that corresponds to its pI and stops, forming a sharp, focused band. rsc.org This allows for the clear resolution of variants with very similar charges that may be difficult to distinguish with other electrophoretic methods. unr.edu
Ultraviolet Absorption Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is used to determine the concentration of hemoglobin and to study its structural characteristics by analyzing its light absorption properties. researching.cnsapub.org The hemoglobin molecule exhibits several characteristic absorption peaks due to its protein component (globin) and the heme group. biointerfaceresearch.com
Key absorption peaks for hemoglobin include:
A peak in the UV region around 275-280 nm , attributed to the aromatic amino acids (tryptophan and tyrosine) in the globin chains. researchgate.net
The highly intense Soret band around 415 nm , which is characteristic of the heme prosthetic group. biointerfaceresearch.com
Two additional peaks in the visible region, the alpha (α) and beta (β) bands, at approximately 577 nm and 542 nm respectively, for oxyhemoglobin. biointerfaceresearch.com
Changes in the position or intensity of these peaks can indicate alterations in the hemoglobin structure or concentration. While not used for primary identification of a variant like Hb F Xinjiang, it is a fundamental tool for quantifying the total amount of hemoglobin in a sample before and after purification steps. sapub.org
Molecular Biology Techniques
To definitively identify a hemoglobin variant, the underlying genetic mutation must be determined. This involves the analysis of the globin genes.
DNA Extraction and Amplification (e.g., PCR, Amplification Refractory Mutation System)
The first step in molecular analysis is the extraction of genomic DNA from a patient's blood sample. Following extraction, the specific globin gene of interest (in the case of Hb F Xinjiang, the Aγ-globin gene, HBG1) is amplified to generate a sufficient quantity for analysis.
Polymerase Chain Reaction (PCR): PCR is the standard method used to amplify a specific segment of DNA. mdpi.com It uses sequence-specific primers that flank the target region of the gene, a thermostable DNA polymerase, and thermal cycling to create millions of copies of the DNA fragment. For analyzing the Hb F Xinjiang mutation, primers would be designed to amplify the region of the HBG1 gene containing codon 25.
Amplification Refractory Mutation System (ARMS): ARMS, also known as allele-specific PCR, is a rapid method for detecting known point mutations. nih.govdovepress.com It relies on the principle that PCR primers require a precise match at their 3' end to efficiently initiate DNA synthesis. Two parallel reactions are set up: one with a primer specific for the normal allele and another with a primer specific for the mutant allele. nih.govdovepress.com The presence of an amplified product in one reaction but not the other indicates whether the individual is homozygous or heterozygous for the mutation. dovepress.com This technique is well-suited for screening for the known GGA → CGA change in Hb F Xinjiang.
Gene Sequencing and Mutation Detection
Gene sequencing is the ultimate method for identifying the precise nucleotide change responsible for a hemoglobin variant.
Sanger Sequencing: This has been the gold standard for DNA sequencing for decades. The amplified PCR product of the relevant gene region is used as a template. The process determines the exact nucleotide sequence, which can then be compared to the reference sequence of the normal globin gene. This method would definitively confirm the G→C transversion at codon 25 of the Aγ-globin gene that results in the Gly→Arg substitution of Hb F Xinjiang. frontiersin.org
Next-Generation Sequencing (NGS): NGS technologies allow for the high-throughput sequencing of entire genes or even multiple genes simultaneously. nih.gov This is particularly useful for comprehensive screening of hemoglobinopathies, as it can detect not only common mutations but also rare or novel variants within the globin gene clusters. nih.gov
Interactive Data Table: Molecular Analysis Workflow for Hb F Xinjiang
Protein Stability and Integrity Assays
The substitution of glycine (B1666218) with arginine at position 25 of the Aγ-globin chain in Hemoglobin F Xinjiang results in a structurally unstable molecule. nih.govtandfonline.com Several classic protein stability assays are employed to demonstrate and quantify this instability.
The heat stability test is a fundamental screening method for identifying unstable hemoglobins (B146990). synnovis.co.uk The procedure involves incubating a fresh hemolysate, buffered to a physiological pH (e.g., 7.4), at an elevated temperature, typically 50°C. cloudfront.net In the case of Hemoglobin F Xinjiang, the inherent structural instability caused by the amino acid substitution leads to the denaturation and precipitation of the hemoglobin molecule under this thermal stress. nih.govtandfonline.com The amount of precipitate formed over a specific time period is quantified, providing a direct measure of the hemoglobin's instability compared to a stable control, such as Hemoglobin A.
The isopropanol (B130326) stability test is another widely used method to assess hemoglobin stability. synnovis.co.uk This assay challenges the structural integrity of the hemoglobin tetramer by exposing it to a 17% buffered isopropanol solution. The organic solvent weakens the internal hydrophobic bonds that stabilize the globin structure. While stable hemoglobins can withstand this environment for a certain period, unstable variants like Hemoglobin F Xinjiang precipitate rapidly. nih.gov It is important to note that the presence of high concentrations of fetal hemoglobin can sometimes lead to false-positive results in this test, requiring careful interpretation of the findings. nih.gov The observation of a flocculent precipitate within a short time frame (e.g., 5-20 minutes) is indicative of an unstable hemoglobin.
| Assay | Principle | Observation with Hb F Xinjiang | Reference(s) |
| Heat Stability Test | Incubation at 50°C causes denaturation and precipitation of unstable hemoglobin variants. | A visible precipitate forms, confirming the variant's thermal instability. | nih.govtandfonline.comcloudfront.net |
| Isopropanol Stability Test | A 17% isopropanol solution weakens hydrophobic interactions, causing unstable variants to precipitate. | Rapid formation of a flocculent precipitate indicates instability. | synnovis.co.uknih.gov |
Computational and Bioinformatic Approaches
While direct experimental analysis is foundational, computational and bioinformatic tools offer powerful insights into the structural and dynamic consequences of the Gly→Arg mutation in Hemoglobin F Xinjiang. These in silico methods can predict how the substitution impacts protein stability at the atomic level.
Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. nih.gov For a protein like Hemoglobin F Xinjiang, MD simulations can be used to explore how the replacement of a small, nonpolar glycine with a larger, positively charged arginine affects the protein's structural dynamics and stability. The simulation would be set up using a starting structure, likely derived from the known coordinates of fetal hemoglobin, with the mutation computationally introduced. Key parameters for such simulations include the choice of a force field (e.g., CHARMM36) to define the interatomic forces and a water model (e.g., TIP3P) to simulate the aqueous environment. fhedin.com Studies on hemoglobin have shown that the size of the simulated solvent box is critical for obtaining accurate results that reflect experimental observations of tetramer stability. nih.govfhedin.com By analyzing the simulation trajectory, researchers can assess changes in protein flexibility, disruptions to the hydrogen bond network, and alterations in the interactions between the Aγ chain and other subunits, providing a molecular-level explanation for the observed instability.
Structural modeling allows for the generation of a three-dimensional model of the Hemoglobin F Xinjiang variant. Using the known crystal structure of normal fetal hemoglobin as a template, bioinformatic software can introduce the AγT25(B7)Gly→Arg mutation in silico. This model can then be analyzed to predict how the larger and charged arginine side chain might create steric clashes, disrupt local secondary structure, or alter electrostatic interactions at the subunit interfaces.
Furthermore, specialized bioinformatics tools can aid in the rapid characterization of hemoglobin variants. For instance, custom scripts and programs, such as those developed in the R programming language, can be designed to analyze mass spectrometry data. nih.gov These tools can compare experimental mass data against a database of known variants to quickly identify the mutation. A script could also predict the expected diagnostic fragment ions that would be generated from the mutated protein in a top-down mass spectrometry experiment, further confirming the variant's identity. nih.gov
Genetic Data Analysis for Population Studies
The study of Hemoglobin F Xingjiang (Hb F-Xinjiang), a rare fetal hemoglobin variant, within different populations relies on sophisticated genetic data analysis methodologies. These approaches are crucial for understanding its prevalence, inheritance patterns, and potential interactions with other genetic factors. The analysis of genetic data in population studies of Hb F-Xinjiang typically involves a multi-step process, beginning with molecular screening and culminating in detailed statistical and population genetics analyses.
Molecular Screening and Variant Identification
Initial identification of the Hb F-Xinjiang variant (HBG2: c.22G>C) in population screening programs often employs a combination of protein and DNA-based methods. While protein-based methods like electrophoresis and chromatography can detect abnormal hemoglobin, DNA-based techniques are required for precise variant confirmation.
DNA Sequencing: Sanger sequencing of the HBG2 gene is the gold standard for confirming the presence of the c.22G>C mutation. This method provides the exact nucleotide sequence, leaving no ambiguity in the identification of the variant.
Polymerase Chain Reaction (PCR)-Based Methods: For larger-scale population screening, more rapid and cost-effective PCR-based methods are often utilized. These can include:
Allele-Specific PCR (AS-PCR): This technique uses primers designed to specifically amplify either the normal or the mutant allele, allowing for rapid genotyping.
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation creates or abolishes a restriction enzyme recognition site, this method can be used for quick identification by digesting a PCR-amplified DNA fragment and analyzing the resulting fragment sizes on a gel.
High-Resolution Melting (HRM) Analysis: This method detects variations in DNA sequences by analyzing their melting behavior. It can be a powerful tool for screening large numbers of samples for known and unknown mutations in the HBG2 gene.
Population Genetics Analysis
Once genotype data has been collected from a population sample, various statistical and population genetics analyses are employed to interpret the findings.
Allele and Genotype Frequencies: The fundamental step in population genetic analysis is the calculation of allele and genotype frequencies for the Hb F-Xinjiang variant. This data provides a baseline understanding of how common the variant is within a specific population.
Hardy-Weinberg Equilibrium (HWE): The observed genotype frequencies are often compared to the frequencies expected under the Hardy-Weinberg equilibrium. This statistical test helps to determine if the population is undergoing evolutionary pressures such as natural selection, genetic drift, or non-random mating with respect to this gene. Deviations from HWE can indicate that certain genotypes have a selective advantage or disadvantage.
Haplotype Analysis: The HBG2 gene is located within the beta-globin gene cluster on chromosome 11. Haplotype analysis involves studying the association of the Hb F-Xinjiang mutation with other genetic markers (single nucleotide polymorphisms or SNPs) within this cluster. This can provide insights into the origin and evolutionary history of the mutation. By identifying a specific haplotype associated with the variant, researchers can trace its potential migration and spread across different populations. nih.gov
Comparative Population Studies: To understand the distribution and potential origins of Hb F-Xinjiang, its prevalence is often compared across different ethnic groups and geographical populations. Statistical tests such as the chi-squared test or Fisher's exact test are used to determine if there are significant differences in allele frequencies between populations. Such comparisons can shed light on historical migration patterns and the influence of genetic drift.
Detailed Research Findings
While comprehensive population studies specifically focused on this compound are limited, initial discoveries and related research on fetal hemoglobin provide a framework for understanding its genetic context. Hb F-Xinjiang was first identified in a newborn of Han nationality. nih.gov Studies on fetal hemoglobin heterogeneity in Chinese newborns from the Uygur and Han nationalities in Xinjiang have also been conducted, providing a basis for further population-specific genetic investigations.
The following interactive data tables illustrate the type of data generated and analyzed in population studies of hemoglobin variants.
Table 1: Hypothetical Genotype Frequencies of Hb F-Xinjiang in a Studied Population
| Genotype | Observed Number of Individuals | Observed Frequency | Expected HWE Frequency |
| GG (Wild Type) | 975 | 0.975 | 0.9751 |
| GC (Heterozygous) | 24 | 0.024 | 0.0248 |
| CC (Homozygous) | 1 | 0.001 | 0.0001 |
| Total | 1000 | 1.000 | 1.0000 |
This table presents hypothetical data to demonstrate how genotype frequencies are calculated and compared to Hardy-Weinberg expectations. A chi-squared test would be applied to these values to assess statistical significance.
Table 2: Illustrative Allele Frequencies of Hb F-Xinjiang in Different Ethnic Groups
| Ethnic Group | Sample Size (N) | G Allele Frequency | C Allele Frequency |
| Han | 500 | 0.988 | 0.012 |
| Uygur | 350 | 0.992 | 0.008 |
| Hui | 150 | 0.995 | 0.005 |
This table showcases a comparative analysis of allele frequencies across different ethnic populations, which is essential for understanding the population-specific distribution of the genetic variant.
Further research employing these genetic data analysis methodologies on larger and more diverse cohorts is necessary to fully elucidate the population genetics of this compound.
Epidemiology and Population Genetics of Hemoglobin F Xinjiang
Geographic Distribution and Prevalence (Focus on Xinjiang, China)
Hemoglobin F Xinjiang (Hb F-Xinjiang) was first identified in Urumqi, the capital city of the Xinjiang Uygur Autonomous Region in China. wikipedia.org The discovery was made during the screening of cord blood samples from newborns. wikipedia.org
The prevalence of this specific fetal hemoglobin variant in the broader Xinjiang region or other geographic locations has not been extensively documented in available research. The initial identification was based on a screening of 965 newborn babies in Urumqi, where one case was detected. nih.gov This sample size is insufficient to establish a precise prevalence rate for the general population of Xinjiang. Large-scale epidemiological studies on hemoglobinopathies in Xinjiang have identified various hemoglobin variants but have not provided specific prevalence data for Hb F-Xinjiang, highlighting its rarity. nih.gov
Ethnic and Population Group Associations (e.g., Han Nationality)
The first reported case of Hemoglobin F Xinjiang was in a newborn of the Han nationality. wikipedia.org This initial finding suggests an association with this ethnic group. Subsequent research on fetal hemoglobin heterogeneity in Chinese newborns also included studies on the Han and Uygur nationalities in Xinjiang. tandfonline.com
While specific data on the prevalence of Hb F-Xinjiang within the Han population is limited, broader studies on hemoglobinopathies in Xinjiang provide context on the genetic landscape of this ethnic group. A comprehensive survey of 142,171 individuals across Xinjiang, including a significant number of Han people, identified various hemoglobin abnormalities, though Hb F-Xinjiang was not reported as a common variant. nih.gov This underscores the variant's rarity even within the ethnic group of its initial discovery.
Pedigree Analysis and Inheritance Patterns
Specific pedigree analyses and detailed family studies tracing the inheritance of Hemoglobin F Xinjiang are not extensively available in the published scientific literature. However, the inheritance patterns of most structural hemoglobin variants, which are caused by mutations in the globin genes, typically follow an autosomal recessive pattern. nih.govnih.gov
In an autosomal recessive inheritance pattern, an individual must inherit two copies of the altered gene (one from each parent) to express the trait. hee.nhs.uk Individuals who inherit only one copy of the gene are considered carriers (heterozygous) and are usually asymptomatic. nih.govwikipedia.org If two carrier parents have a child, there is a 25% chance that the child will inherit two copies of the gene and be affected, a 50% chance the child will be a carrier, and a 25% chance the child will be unaffected and not a carrier. hee.nhs.uk While this provides a general framework, the precise inheritance mechanism for Hb F-Xinjiang can only be definitively confirmed through specific pedigree studies.
Population Screening Methodologies in Research Settings
In research settings, the identification of fetal hemoglobin variants like Hemoglobin F Xinjiang relies on a multi-step process involving initial screening followed by confirmatory analysis.
The discovery of Hb F-Xinjiang was accomplished using cellulose (B213188) acetate (B1210297) electrophoresis at an alkaline pH (8.6). wikipedia.orgnih.gov This method separates different hemoglobin types based on their electrical charge, allowing for the detection of abnormal variants. helena.comnii.ac.jp On cellulose acetate, Hb F-Xinjiang was observed to have a slower electrophoretic mobility than Hemoglobin D. wikipedia.org
High-Performance Liquid Chromatography (HPLC) is another powerful and widely used tool in population screening for hemoglobinopathies. nih.govredcliffelabs.comlearnhaem.com HPLC separates different hemoglobin fractions based on their ionic interaction with the column material and provides precise quantification of Hb F, among other variants. nih.gov It is often used for both initial screening and confirmation due to its high sensitivity and accuracy. redcliffelabs.com
For definitive characterization, further structural analyses are employed. In the case of Hb F-Xinjiang, the specific amino acid substitution was identified through:
Peptide Mapping : This involves breaking down the globin chains into smaller peptide fragments and analyzing their properties. nih.gov
Amino Acid Sequence Analysis : This determines the precise sequence of amino acids in the peptide fragments to pinpoint the exact location of the mutation. nih.gov
These methodologies, from broad screening techniques like electrophoresis and HPLC to detailed structural analysis, are crucial for identifying and characterizing rare hemoglobin variants in population-based research. helena.comnih.gov
Genetic Epidemiology of Hemoglobin Variants in Specific Regions (e.g., Xinjiang)
The genetic epidemiology of hemoglobin variants in the Xinjiang region is complex, reflecting the diverse ethnic makeup of its population. A large-scale survey conducted between 1980 and 1985, which studied 142,171 individuals from eight major ethnic groups, provides significant insight into the distribution of hemoglobinopathies in this area. nih.gov
A more localized study in the Kashi district of Xinjiang reported a higher incidence of hemoglobinopathy (0.8%) and thalassemia (3.07%) compared to the average level in the wider Xinjiang population. cabidigitallibrary.org This study identified variants such as HbJ Tashikuergan and HbD Punjab. cabidigitallibrary.org
The table below summarizes the findings from the large-scale survey, illustrating the distribution of hemoglobin abnormalities across different ethnic populations in Xinjiang. nih.gov
| Ethnic Group | Number Surveyed | Number with Hemoglobin Abnormality | Incidence Rate (%) |
| Uygur | 68,913 | 393 | 0.57 |
| Han | 48,111 | 37 | 0.08 |
| Kazak | 15,116 | 119 | 0.79 |
| Hui | 4,220 | 11 | 0.26 |
| Mongol | 2,130 | 3 | 0.14 |
| Khalkhas | 1,482 | 8 | 0.54 |
| Sibo | 993 | 1 | 0.10 |
| Tajik | 561 | 2 | 0.36 |
| Total | 141,526 | 574 | 0.41 |
Data sourced from Li, et al. (1986). Hemoglobinopathies in Xinjiang. Hemoglobin, 10(4), 435-49. nih.gov
This data highlights that the Kazak and Uygur populations had the highest incidence of hemoglobin variants in this study, while the Han population had a comparatively lower rate. nih.gov As many as seven different hemoglobin variants were identified within the Han nationality during this survey. nih.gov
Pathophysiological Mechanisms Associated with Hemoglobin F Xinjiang
Molecular Instability and Cellular Consequences
The defining feature of Hb F Xinjiang is its reduced stability compared to normal fetal hemoglobin. nih.govtandfonline.com This instability initiates a series of events within the red blood cell, culminating in oxidative damage and premature cell destruction.
Mechanisms of Hemoglobin Unstability
Hemoglobin F Xinjiang is defined by a single amino acid substitution in the A-gamma globin chain, where glycine (B1666218) at position 25 is replaced by arginine (AγT25(B7)Gly→Arg). psu.edunih.gov This particular substitution is the direct cause of the molecule's instability, which has been confirmed through heat stability tests. nih.govtandfonline.com
While the precise structural cause has not been detailed in extensive studies, the mechanism can be inferred from general principles of hemoglobin biochemistry. The substitution introduces a large, positively charged arginine residue in place of a small, nonpolar glycine residue within the B-helix of the gamma-globin chain. This change can disrupt the delicate tertiary structure of the globin chain in several ways:
Steric Hindrance: The bulky side chain of arginine may clash with neighboring amino acid residues, preventing the globin chain from folding into its correct, most stable conformation.
Disruption of Hydrophobic Interactions: The introduction of a charged residue into what may be a hydrophobic pocket can weaken the forces that hold the protein together.
This inherent structural instability makes the hemoglobin tetramer prone to denaturation and precipitation within the red blood cell.
Oxidative Stress and Cellular Damage Pathways
Unstable hemoglobins (B146990) like Hb F Xinjiang are a significant source of intracellular oxidative stress. The spontaneous denaturation of the unstable hemoglobin leads to the release of heme and the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. frontiersin.org This process initiates a damaging cascade:
Hemichrome Formation: The unstable globin chains and excess heme can oxidize and precipitate, forming aggregates known as hemichromes.
Heinz Body Formation: These hemichromes attach to the inner surface of the red blood cell membrane, further aggregating into larger inclusions called Heinz bodies.
ROS Generation: The release of free heme and iron from the denatured hemoglobin can catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction. frontiersin.org This overwhelms the red blood cell's natural antioxidant defenses, which include enzymes like superoxide dismutase and catalase. mdpi.com
Membrane Damage: The generated ROS directly attack cellular components. Lipid peroxidation of the red blood cell membrane compromises its integrity, leading to increased permeability and loss of normal ion gradients. Key membrane proteins can also be damaged, further destabilizing the cell structure.
This cycle of instability, precipitation, and ROS generation creates a highly damaging intracellular environment that directly impacts the red blood cell's viability.
Effects on Red Blood Cell Lifespan and Integrity (Mechanistic Studies)
The molecular instability and resulting oxidative damage directly shorten the lifespan of red blood cells containing Hemoglobin F Xinjiang. The primary mechanism is premature destruction, a process known as hemolysis. nih.gov
Mechanistically, this occurs through two main pathways:
Intravascular Hemolysis: The severe oxidative damage to the red blood cell membrane can lead to its rupture directly within the circulation, releasing cell-free hemoglobin into the plasma. nih.gov This free hemoglobin is itself a potent source of oxidative and inflammatory damage to the wider vascular system.
Extravascular Hemolysis: Red blood cells with Heinz bodies and damaged membranes are recognized as defective by the reticuloendothelial system, particularly macrophages in the spleen and liver. These cells are targeted and removed from circulation at an accelerated rate. The loss of membrane flexibility due to oxidative damage also impairs the red blood cells' ability to navigate the narrow splenic sinusoids, trapping them for destruction.
The culmination of these processes is a hemolytic anemia, where the rate of red blood cell destruction outpaces the bone marrow's ability to produce new cells.
Interaction with Other Hemoglobin Variants and Globin Disorders (Mechanistic Insights)
The clinical phenotype of a hemoglobin variant can be significantly altered by the co-inheritance of another globin gene mutation, resulting in a compound heterozygous state. While no specific clinical or molecular interaction studies involving Hemoglobin F Xinjiang have been reported, its potential interactions can be extrapolated from the well-understood behavior of fetal hemoglobin in general.
Heterozygous and Compound Heterozygous States (e.g., with Hb S or Beta-Thalassemia, focusing on molecular interactions)
An individual can inherit the gene for Hb F Xinjiang from one parent and a different globin gene mutation, such as that for sickle hemoglobin (HbS) or beta-thalassemia, from the other parent.
Compound Heterozygosity with Hb S: In this state, the red blood cells would contain HbS (α2βS2), HbF (α2γ2 normal), and Hb F Xinjiang (α2γXinjiang2). The critical molecular interaction would be the formation of asymmetrical hybrid tetramers, such as α2βSγXinjiang. The presence of the gamma chain from Hb F Xinjiang within the tetramer would be expected to interfere with the polymerization of HbS molecules, which is the primary pathogenic event in sickle cell disease. nih.gov
Compound Heterozygosity with Beta-Thalassemia: In β-thalassemia, the production of beta-globin chains is reduced (β+) or absent (β0). nih.gov Co-inheritance of Hb F Xinjiang would mean that gamma-chain synthesis (both normal and Xinjiang variants) would persist to a greater degree to compensate for the lack of beta chains. The resulting red blood cells would contain higher levels of total fetal hemoglobin. The clinical outcome would depend on the balance between the beneficial compensation by the fetal hemoglobins and the detrimental effects of Hb F Xinjiang's instability.
Molecular Basis of Modulatory Effects on Disease Severity (e.g., inhibition of HbS polymerization)
Fetal hemoglobin is the most powerful known modulator of sickle cell disease severity. nih.gov Its inhibitory effect on HbS polymerization is a cornerstone of this protection and operates through several mechanisms.
The primary mechanism involves the gamma-globin chain directly interfering with the formation of the rigid HbS polymer fibers that cause red cells to sickle. nih.gov Specific amino acid residues in the gamma chain that differ from the beta chain prevent the necessary intermolecular contacts for polymerization. Key residues identified as being at least partly responsible for this inhibition are located at positions γ80 and γ87. nih.gov
The mutation in Hemoglobin F Xinjiang is at position Aγ25. psu.edu Since this position is not one of the primary sites known to be involved in the inhibition of HbS polymerization, it is plausible that Hb F Xinjiang retains the ability to interfere with this process. The formation of hybrid tetramers (α2βSγXinjiang) would still sterically hinder the incorporation of HbS molecules into the growing polymer. nih.gov However, it is unknown whether the structural changes induced by the Gly→Arg substitution at position 25 could allosterically alter the conformation of the inhibitory regions at positions 80 and 87, potentially modifying the strength of this protective effect. Without direct experimental data, the precise impact of the Xinjiang mutation on HbS polymerization remains theoretical.
Developmental Shifts in Hemoglobin Expression and Their Repercussions
The transition from fetal hemoglobin (HbF) to adult hemoglobin (HbA) is a critical developmental process. However, disruptions in this switch can lead to the persistence of fetal hemoglobin into adulthood, a condition with significant clinical implications. Furthermore, the reactivation of gamma-globin expression, the key component of HbF, is a major therapeutic goal for hemoglobinopathies. This section explores the mechanistic understanding of Hereditary Persistence of Fetal Hemoglobin (HPFH) and the molecular targets for reactivating gamma-globin expression.
Persistence of Fetal Hemoglobin in Adulthood (Hereditary Persistence of Fetal Hemoglobin, HPFH - mechanistic understanding)
Hereditary Persistence of Fetal Hemoglobin (HPFH) is a benign genetic condition where significant levels of fetal hemoglobin continue to be produced throughout adulthood wikipedia.orgstjude.org. In normal development, the production of HbF (α2γ2) dramatically decreases after birth and is replaced by adult hemoglobin (HbA, α2β2) frontiersin.orgnews-medical.net. However, in individuals with HPFH, this switch is incomplete stjude.org. The percentage of HbF in adults with HPFH can range from as low as 0.8-1.0% to as high as 30% of the total hemoglobin wikipedia.orgnews-medical.net. In some homozygous individuals, HbF can even constitute up to 100% of their hemoglobin wikipedia.org.
The molecular underpinnings of HPFH are diverse and typically involve genetic alterations within the β-globin gene cluster on chromosome 11 or at loci that regulate globin gene expression wikipedia.orgtaylorandfrancis.com. These mutations can be broadly categorized as follows:
Deletional HPFH: This form arises from large deletions within the β-globin gene cluster that remove the δ- and β-globin genes. These deletions often bring enhancer elements closer to the γ-globin genes, leading to their continued high-level expression in adult erythroid cells. The precise location and extent of the deletion influence the level of HbF expression.
Non-deletional HPFH (ndHPFH): This type is caused by point mutations in the promoter regions of the Aγ-globin (HBG1) and Gγ-globin (HBG2) genes news-medical.netnih.gov. These mutations typically occur in regions that are critical for the binding of transcriptional repressors that normally silence γ-globin expression in adults. By preventing the binding of these repressors, the γ-globin genes remain active.
Key transcriptional regulators have been identified as central to the silencing of γ-globin genes. A major repressor is B-cell lymphoma/leukemia 11A (BCL11A) . This protein binds to a specific site in the γ-globin promoter and is essential for shutting down HbF production after birth researchgate.net. Mutations that disrupt the BCL11A binding site are a common cause of ndHPFH. Another important regulator is the MYB proto-oncogene , which influences the kinetics of erythroid differentiation. Polymorphisms in the MYB gene have been associated with varying levels of HbF researchgate.net.
The table below summarizes the key mechanistic features of HPFH.
| Mechanism Category | Specific Mechanism | Key Genes/Regions Involved | Effect on γ-Globin Expression |
| Deletional | Large deletions in the β-globin gene cluster | δ- and β-globin genes, Locus Control Region (LCR) | Enhanced expression due to closer proximity of enhancers |
| Non-deletional | Point mutations in γ-globin gene promoters | HBG1 and HBG2 promoter regions | Prevents binding of transcriptional repressors, leading to continued expression |
| Transcriptional Regulation | Disruption of repressor binding | BCL11A binding sites | Failure to silence γ-globin genes |
| Erythroid Differentiation Kinetics | Altered erythroid maturation | MYB | Indirectly influences the level of HbF expression |
Clinically, HPFH is generally considered a benign condition and is often discovered incidentally during screening for other blood disorders. In fact, the co-inheritance of HPFH can significantly ameliorate the clinical severity of hemoglobinopathies such as sickle cell disease and β-thalassemia by inhibiting the polymerization of sickle hemoglobin and compensating for the lack of β-globin chains, respectively wikipedia.orgoup.com.
Reactivation of Gamma Globin Expression (Molecular Targets)
The observation that elevated HbF levels can lessen the severity of β-hemoglobinopathies has spurred significant research into therapeutic strategies aimed at reactivating γ-globin gene expression in adults nih.govnih.gov. The goal is to pharmacologically induce a state that mimics HPFH. Several key molecular targets have been identified for this purpose.
A primary target for the reactivation of γ-globin expression is the transcriptional repressor BCL11A . As a major silencer of the γ-globin genes, inhibiting its function is a promising therapeutic avenue researchgate.netnih.gov. Strategies being explored include the use of small molecules that interfere with BCL11A's ability to bind to DNA or its interaction with other proteins in the repressor complex. Gene therapy approaches are also being investigated to reduce the expression of BCL11A in hematopoietic stem cells nih.gov.
Another critical regulator is Krüppel-like factor 1 (KLF1) , an erythroid-specific transcription factor. KLF1 plays a dual role; it is a potent activator of the β-globin gene while also activating BCL11A, thus indirectly repressing the γ-globin genes researchgate.net. Modulating the activity of KLF1 to favor γ-globin expression without significantly compromising β-globin expression is an area of active research.
The Nucleosome Remodeling and Deacetylase (NuRD) complex is another important target. This complex is recruited to the γ-globin promoters by BCL11A and is involved in creating a repressive chromatin environment that silences gene expression. Targeting components of the NuRD complex, such as CHD4 , could prevent the establishment of this repressive state and allow for γ-globin transcription researchgate.net.
Furthermore, epigenetic modifications play a crucial role in the silencing of γ-globin genes. Histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors have been shown to increase HbF levels, although their mechanisms are complex and can have broad effects nih.govmdpi.com. These agents are thought to work by creating a more "open" chromatin structure around the γ-globin genes, making them more accessible to transcriptional activators.
The following table details some of the key molecular targets for the reactivation of gamma-globin expression.
| Molecular Target | Function in γ-Globin Regulation | Therapeutic Strategy |
| BCL11A | Major transcriptional repressor of γ-globin genes. researchgate.net | Inhibition of its expression or function to prevent silencing. |
| KLF1 | Activates BCL11A and the β-globin gene. researchgate.net | Modulation of its activity to shift the balance towards γ-globin expression. |
| NuRD Complex | Recruited by BCL11A to create a repressive chromatin environment. researchgate.net | Inhibition of complex components (e.g., CHD4) to prevent gene silencing. |
| Histone Deacetylases (HDACs) | Maintain a "closed" chromatin state, repressing transcription. mdpi.com | Inhibition to promote a more "open" and transcriptionally active chromatin state. |
| DNA Methyltransferases (DNMTs) | Mediate DNA methylation, which is associated with gene silencing. nih.gov | Inhibition to reduce methylation at the γ-globin promoters and promote expression. |
The development of therapies that can safely and effectively target these pathways holds great promise for the treatment of sickle cell disease and β-thalassemia by reactivating the protective effects of fetal hemoglobin nih.gov.
Future Directions in Hemoglobin F Xinjiang Research
Advanced Molecular Characterization Techniques
A more profound understanding of Hb F-Xinjiang necessitates the application of advanced molecular characterization techniques beyond initial protein sequencing. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, revealing how the Gly→Arg substitution impacts the protein's three-dimensional structure, stability, and oxygen-binding affinity. Techniques like X-ray crystallography could offer atomic-level insights into the conformational changes induced by the mutation. Furthermore, sophisticated methods like cation-exchange high-performance liquid chromatography (HPLC) and reversed-phase HPLC have already been instrumental in identifying and isolating this variant and will continue to be crucial for quantitative analysis. nih.govnih.gov These advanced analytical methods will be essential for elucidating the precise molecular mechanisms responsible for the observed instability of Hb F-Xinjiang. nih.gov
High-Throughput Screening for Regulatory Pathway Modulators
Reactivation of fetal hemoglobin is a key therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia. nih.gov The study of Hb F-Xinjiang can contribute to this field by identifying pathways that influence its expression. High-throughput screening (HTS) of large chemical libraries offers a powerful method for discovering novel compounds that can modulate the expression of the γ-globin gene. nih.govplos.org
Cell-based reporter assays are a cornerstone of HTS for HbF inducers. These systems, often using human erythroleukemia cell lines like K562, can be engineered with reporter genes (e.g., luciferase or green fluorescent protein) under the control of the γ-globin promoter. plos.orgmdpi.com This allows for rapid screening of thousands of compounds to identify those that activate the promoter. Hits from these primary screens can then be validated in more physiologically relevant models, such as primary human erythroid progenitor cells. plos.orgmdpi.com The ultimate goal is to identify small molecules that can specifically and safely increase HbF production.
| Screening Stage | Description | Example Model System |
| Primary Screening | Rapidly test large libraries of chemical compounds for their ability to induce γ-globin promoter activity. | K562 cell line with a γ-globin promoter-reporter gene construct. mdpi.com |
| Secondary Validation | Confirm the activity of "hit" compounds from the primary screen in a more relevant biological system. | Primary human erythroid progenitor cell cultures. plos.org |
| In Vivo Testing | Evaluate the efficacy and safety of validated compounds in animal models. | Transgenic mice and anemic baboons. nih.govresearchgate.net |
Genomic and Proteomic Studies for Comprehensive Understanding
To fully grasp the biological impact of the Hb F-Xinjiang mutation, a comprehensive approach combining genomics and proteomics is essential. Genomic studies can investigate whether other genetic factors, such as variations in the β-globin gene cluster or other regulatory loci, influence the expression or phenotype of this variant. frontiersin.org
Proteomic analysis, utilizing techniques like isobaric tags for relative and absolute quantitation (iTRAQ) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide a global view of the protein landscape in erythroid cells expressing Hb F-Xinjiang. researchgate.net This approach can identify changes in protein expression and post-translational modifications that result from the presence of the unstable variant. Comparing the proteomes of cells with and without the variant can reveal cellular stress responses, protein quality control mechanisms, and other pathways affected by the unstable hemoglobin. nih.govresearchgate.net Such studies can uncover not only the direct consequences of the mutation but also the cellular machinery that responds to it. nih.gov
Comparative Genomics and Evolutionary Insights
The study of globin gene evolution provides a powerful framework for understanding its regulation. nih.gov Comparative genomics, which analyzes and compares genetic material across different species, offers insights into the conserved elements that regulate globin gene expression throughout development. researchgate.net The globin gene clusters have a long evolutionary history, with duplications and divergences giving rise to the different globin genes expressed at embryonic, fetal, and adult stages. anu.edu.aupsu.edu
By comparing the genomic region around the Aγ-globin gene in humans with that of other primates and mammals, researchers can identify conserved non-coding sequences that may act as regulatory elements. Studying how these elements have evolved can shed light on the mechanisms that control the switch from fetal to adult hemoglobin. nih.gov Understanding the evolutionary context of the γ-globin gene can provide crucial clues about the functional significance of specific regions and how mutations, like the one in Hb F-Xinjiang, might disrupt these finely tuned regulatory networks.
Development of Novel Research Models for Variant Study
Advancing the study of Hb F-Xinjiang and other rare variants depends on the development of sophisticated research models. While primary cells from affected individuals are invaluable, their availability is limited. Therefore, creating sustainable and manipulable models is a priority.
Human erythroid cell lines, such as the HUDEP2 line, provide a renewable source of cells that can be differentiated into erythroblasts. nih.gov Furthermore, advances in gene-editing technologies, particularly CRISPR-Cas9, allow for the precise introduction of the Hb F-Xinjiang mutation into these cell lines or into hematopoietic stem cells. This creates a genetically controlled in vitro system to study the variant's effects on erythropoiesis, protein stability, and gene expression without confounding genetic variables.
For in vivo studies, transgenic mouse models carrying the human β-globin locus with the Hb F-Xinjiang mutation could be developed. researchgate.net Such models would be invaluable for studying the long-term physiological consequences of the variant and for testing potential therapeutic strategies in a living organism. Additionally, deep learning and other computational models are emerging as novel tools to predict the effects of hemoglobin variants based on structural and sequence data, potentially accelerating the initial assessment of newly discovered mutations. nih.gov
Q & A
Q. What standardized methodologies are recommended for quantifying HbF levels in populations with hemoglobinopathies, and how do pre-analytical factors influence measurement accuracy?
Methodological Answer: HbF quantification typically employs high-performance liquid chromatography (HPLC) and capillary electrophoresis, which separate hemoglobin variants based on charge and molecular weight . Pre-analytical factors—such as sample collection timing, anticoagulant use (e.g., EDTA), and storage temperature—must be standardized to avoid degradation. For instance, WHO guidelines recommend avoiding hemolyzed samples and ensuring consistent calibration of spectrophotometers to minimize inter-laboratory variability . In Xinjiang, where environmental conditions (e.g., temperature extremes) may affect equipment performance, validation studies using spiked controls are critical to confirm assay robustness .
Q. How do epidemiological factors unique to Xinjiang, such as ethnic diversity or environmental conditions, influence baseline HbF expression in local populations?
Methodological Answer: Cross-sectional studies with stratified cluster sampling (e.g., targeting Uygur, Kazakh, and Han ethnic groups) are essential to capture regional variations. For example, a 2015 study in Urumqi used questionnaires and blood samples from 1,200 Uygur adolescents to correlate HbF levels with factors like altitude, diet, and genetic ancestry . Researchers should integrate demographic data (age, sex), geographic variables (urban vs. rural), and genetic screening (e.g., β-globin gene mutations) to isolate confounding variables. Power analysis is recommended to ensure sample sizes are sufficient for detecting statistically significant differences .
Advanced Research Questions
Q. How can researchers design genetic studies to identify modifiers of HbF expression in Xinjiang’s Uygur population, particularly in β-thalassemia carriers?
Methodological Answer: Genome-wide association studies (GWAS) with case-control cohorts are optimal. For example:
- Case Group: β-thalassemia patients with elevated HbF (>5%).
- Control Group: Healthy individuals or β-thalassemia patients with low HbF. Whole-exome sequencing can identify variants in known loci (e.g., BCL11A, HBS1L-MYB) and novel candidates. To address population stratification, use principal component analysis (PCA) and include genetic ancestry markers. Collaborative frameworks, such as partnerships with Xinjiang Medical University, enable access to biobanks and longitudinal data .
Q. What strategies resolve contradictions in HbF data obtained from different analytical platforms (e.g., HPLC vs. flow cytometry) in Xinjiang-based studies?
Methodological Answer: Discrepancies often arise from technical limitations (e.g., HPLC’s inability to detect low HbF percentages). To mitigate this:
- Cross-Validation: Run parallel assays on the same samples using HPLC, flow cytometry, and ELISA.
- Statistical Harmonization: Apply Bland-Altman plots to assess agreement between methods.
- Reference Standards: Use international HbF calibrators (e.g., WHO-certified controls) to normalize results. A 2023 WHO systematic review emphasizes multi-center validation for harmonizing HbF thresholds in diverse populations .
Q. How should researchers address ethical and logistical challenges in collecting HbF data from pediatric populations in Xinjiang, where cultural sensitivities may limit participation?
Methodological Answer:
- Community Engagement: Collaborate with local health authorities and community leaders to design culturally sensitive consent forms (translated into Uygur and Mandarin).
- Non-Invasive Sampling: Prioritize dried blood spots (DBS) over venipuncture to increase compliance.
- Data Anonymization: Use coded identifiers and secure databases to protect participant privacy, adhering to guidelines from the Xinjiang Health Commission .
Data Presentation and Validation
Q. What statistical models are most effective for analyzing HbF’s role in mitigating clinical severity in Xinjiang’s sickle cell disease (SCD) cohort?
Methodological Answer: Multivariate regression models can quantify HbF’s protective effect on outcomes like vaso-occlusive crises. For example:
- Dependent Variable: Frequency of crises/year.
- Independent Variables: HbF percentage, hydroxyurea use, α-thalassemia co-inheritance. Cox proportional hazards models are recommended for time-to-event analyses (e.g., survival rates). Sensitivity analyses should adjust for covariates like malnutrition, prevalent in rural Xinjiang .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
